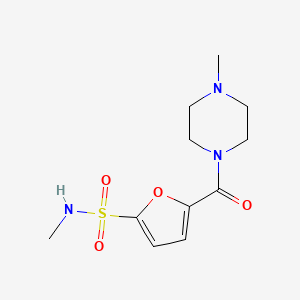

N-methyl-5-(4-methylpiperazine-1-carbonyl)furan-2-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-methyl-5-(4-methylpiperazine-1-carbonyl)furan-2-sulfonamide is a compound that can be categorized within the class of sulfonamides, which are known for their diverse biological activities and applications in medicinal chemistry. The compound features a furan ring, a common motif in natural products and pharmaceuticals, which is substituted with a sulfonamide group. This particular structure suggests potential for interaction with biological targets, possibly as a receptor antagonist or enzyme inhibitor.

Synthesis Analysis

The synthesis of related furyl sulfonamides has been reported through the reaction of furan with in situ generated N-tosyl imines, as described in one study . This method involves the treatment of an aldehyde and furan with N-sulfinyl-p-toluenesulfonamide and zinc chloride, leading to the formation of furyl sulfonamides. Although the specific compound is not mentioned, this synthesis route could potentially be adapted for its production by choosing appropriate starting materials and reaction conditions.

Another approach to synthesizing furan sulfonamide derivatives involves the derivatization of 3-arylsulfonyl heterocycles via chlorosulfonation and subsequent reactions to introduce various functional groups . This method could be relevant for the synthesis of this compound by selecting the appropriate arylsulfonyl precursor and derivatization agents.

Molecular Structure Analysis

The molecular structure of this compound would include a furan ring, which is a five-membered oxygen-containing heterocycle, and a sulfonamide group attached to the furan ring. The presence of a piperazine ring, which is a saturated six-membered ring containing two nitrogen atoms, suggests additional complexity and potential for diverse chemical reactivity and interactions.

Chemical Reactions Analysis

The reactivity of furan sulfonamides can be influenced by the presence of substituents on the furan ring and the nature of the sulfonamide group. For instance, the introduction of an allylic sulfoxide followed by a [3 + 2] annulation reaction with aldehydes has been used to construct trisubstituted furans . This type of chemical transformation could be explored for further functionalization of the compound .

Additionally, the aminolysis of p-nitrophenylsulfonates has been employed as a novel method for the synthesis of sulfonamides, yielding potent and selective adenosine A2B receptor antagonists . This reaction could potentially be applied to the synthesis or modification of this compound, depending on the desired biological activity.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, we can infer that the compound would exhibit properties typical of sulfonamides and heterocyclic compounds. These might include moderate to high solubility in polar solvents, potential for hydrogen bonding due to the presence of the sulfonamide group, and a certain degree of stability under physiological conditions. The molecular structure suggests that the compound could have multiple rotatable bonds, which would influence its conformational flexibility and possibly its interaction with biological targets.

Wirkmechanismus

Target of Action

The compound contains a piperazine moiety, which is a common structural motif in many pharmaceuticals due to its ability to bind to various biological targets . .

Mode of Action

The mode of action would depend on the specific biological target of the compound. Piperazine derivatives often act by binding to their targets and modulating their activity .

Eigenschaften

IUPAC Name |

N-methyl-5-(4-methylpiperazine-1-carbonyl)furan-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O4S/c1-12-19(16,17)10-4-3-9(18-10)11(15)14-7-5-13(2)6-8-14/h3-4,12H,5-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWMAKQJJIJIAHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=C(O1)C(=O)N2CCN(CC2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[Cyclohexyl(methyl)amino]-1,3-thiazole-5-carbaldehyde](/img/structure/B3019584.png)

![2-Chloro-N-[(4-thiophen-2-ylphenyl)methyl]acetamide](/img/structure/B3019593.png)

![1-({[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2-methylpiperidine](/img/structure/B3019603.png)